5-Hydroxy-7,8-dimethoxyflavanone chemical structure and properties
5-Hydroxy-7,8-dimethoxyflavanone chemical structure and properties
This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of 5-Hydroxy-7,8-dimethoxyflavanone , a bioactive flavonoid isolated primarily from Andrographis paniculata.[1]
[1][2][3][4][5]
Part 1: Chemical Identity & Structural Analysis[2][6]
5-Hydroxy-7,8-dimethoxyflavanone is a rare naturally occurring flavonoid belonging to the flavanone subclass.[1][2] Unlike its oxidized flavone counterpart (5-hydroxy-7,8-dimethoxyflavone), this molecule possesses a saturated C2-C3 bond, conferring distinct stereochemical and pharmacological properties.[1][2] It is most notably identified as a minor but potent constituent in the ethyl acetate fraction of Andrographis paniculata (Burm. f.) Nees.
Physicochemical Profile[2][4][6][7][8][9]
| Property | Data |
| IUPAC Name | (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
| CAS Registry Number | 113981-49-0 |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water |
| Key Structural Feature | Intramolecular hydrogen bond between C5-OH and C4-Carbonyl |
Structural Topology (2D Representation)
The following diagram illustrates the core connectivity, highlighting the saturation at the C2-C3 position which distinguishes it from flavones.[1]
Part 2: Analytical Characterization (NMR Profiling)
Accurate identification requires distinguishing this compound from its flavone analog.[1] The absence of the C3-olefinic proton and the presence of the ABX system in Ring C are definitive diagnostic markers.[2]
1H-NMR Diagnostic Signals (500 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Interpretation |
| 5-OH | 12.00 - 12.10 | Singlet (s) | Sharp signal due to strong intramolecular H-bonding with C4=O. |
| H-2 | 5.40 - 5.50 | Doublet of doublets (dd) | Characteristic oxymethine proton of flavanones.[2] |
| H-6 | 6.10 - 6.20 | Singlet (s) | The only aromatic proton on Ring A. |
| H-3 (ax/eq) | 2.80 - 3.10 | Multiplet (m) | Diastereotopic methylene protons (ABX system with H-2).[2] |
| 7,8-OMe | 3.85 - 3.95 | Two Singlets (s) | Methoxyl groups; typically distinct but close in shift.[1][2] |
| Ring B | 7.35 - 7.55 | Multiplet (m) | 5 protons corresponding to the unsubstituted phenyl ring.[2] |
Mass Spectrometry[1][2][4]
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ESI-MS (Positive Mode): m/z 301.1 [M+H]⁺
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Fragmentation Pattern: Loss of Ring B via Retro-Diels-Alder (RDA) cleavage is a primary fragmentation pathway, often yielding ions characteristic of the substituted A-ring.[2]
Part 3: Isolation & Synthesis Protocols
Extraction from Andrographis paniculata
This protocol isolates the flavanone from the roots or whole plant, separating it from the more abundant diterpenoids (andrographolides).
-
Extraction: Macerate air-dried powder of A. paniculata (1 kg) in 95% Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure.[1][3][4]
-
Partitioning: Suspend the crude ethanolic extract in water. Partition successively with Hexane (to remove lipids) and Ethyl Acetate (EtOAc) . The flavanone resides in the EtOAc fraction.[1]
-
Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).
-
Mobile Phase: Gradient elution with Hexane:EtOAc (Start 90:10 → End 50:50).
-
Target Fraction: The flavanone typically elutes after non-polar impurities but before the highly polar andrographolides.[1]
-
-
Purification: Re-crystallize active fractions from Methanol/Chloroform to yield yellow crystals.
Total Synthesis Strategy (Chalcone Route)
For research requiring gram-scale quantities, total synthesis is preferred over extraction due to the compound's low natural abundance.
Mechanism: Claisen-Schmidt Condensation followed by Oxidative Cyclization.[1][2]
Step-by-Step Protocol:
-
Condensation: Dissolve 2'-hydroxy-3',4'-dimethoxy-6'-hydroxyacetophenone (1 eq) and benzaldehyde (1.1 eq) in Ethanol. Add 50% KOH (aq) dropwise. Stir at room temperature for 24h.
-
Workup: Acidify with 1N HCl. The chalcone precipitate (orange/red) is filtered and dried.
-
Cyclization: Dissolve the chalcone in Ethanol containing Sodium Acetate (NaOAc). Reflux for 4–6 hours.[1][3] Monitor by TLC for the disappearance of the chalcone spot and appearance of the flavanone (fluorescent under UV 365nm).
-
Purification: Column chromatography (Silica gel, Hexane:EtOAc).
Part 4: Pharmacological Potential[2][13]
Anti-Viral Activity (Enterovirus 71)
Recent studies identify 5-Hydroxy-7,8-dimethoxyflavanone as a potent inhibitor of Enterovirus 71 (EV71).[2][5][6]
-
Mechanism: It inhibits the cytopathic effect (CPE) induced by EV71 infection.
-
Potency: It demonstrates significant inhibition of viral replication in in vitro assays, comparable to standard antivirals but with a distinct mechanism likely targeting early-stage viral protein synthesis.[1]
Anti-Inflammatory Signaling (NF-κB)
The compound acts as a suppressor of the NF-κB signaling pathway, a master regulator of inflammation.[2]
Cytochrome P450 Inhibition
Research indicates this flavanone inhibits specific insect Cytochrome P450 monooxygenases (CYP6AA3 and CYP6P7).
-
Relevance: This activity suggests a potential role in overcoming insecticide resistance in vectors like mosquitoes, or as a synergistic agent in agricultural applications.[1]
-
Selectivity: It shows differential inhibition compared to its flavone analogs, highlighting the importance of the C2-C3 saturation for enzyme binding affinity.[1]
References
-
Isolation & Anti-Viral Activity: Title: Isolation and Identification of Andrographis paniculata and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis.[1][2] Source:Frontiers in Pharmacology, 2021.[1] URL:[Link]
-
Chemical Structure & Identity (PubChem): Title: 5-Hydroxy-7,8-dimethoxyflavanone Compound Summary. Source:PubChem.[1] URL:[Link]
-
Biosynthesis & Chalcone Precursors: Title: Chalcones: Synthetic Chemistry Follows Where Nature Leads.[1] Source:Molecules, 2021.[1][7][8] URL:[Link]
Sources
- 1. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970) - FooDB [foodb.ca]
- 2. 5-Hydroxy-4',7-dimethoxyflavanone [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
